An In-depth Technical Guide to the Physicochemical Properties of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid, a molecule of significant interest in medicinal chemistry and materials science, possesses a unique structural amalgam of a benzodioxan core linked to a keto-butanoic acid side chain. This arrangement confers a distinctive set of physicochemical properties that are pivotal for its application in drug design, particularly in modulating biological targets, and in the synthesis of novel polymers and functional materials. The presence of both a hydrogen bond donor (carboxylic acid) and multiple hydrogen bond acceptors (ether and carbonyl oxygens), combined with a semi-rigid aromatic scaffold, dictates its solubility, crystallinity, and interaction with biological macromolecules.
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid, offering a foundational understanding for researchers and developers. Where experimental data is not publicly available, we provide predicted values and established protocols for their determination, ensuring a self-validating framework for scientific inquiry.
Chemical Identity and Molecular Structure
The fundamental identity of a compound is rooted in its structure and nomenclature.
Figure 1: Chemical structure of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid.
| Identifier | Value |
| IUPAC Name | 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid[1] |
| CAS Number | 54557-81-2[1][2][3][4] |
| Molecular Formula | C12H12O5[1][2] |
| Molecular Weight | 236.22 g/mol [1] |
Physicochemical Data
A summary of the key physicochemical properties is presented below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis for critical applications.
| Property | Value | Source |
| Melting Point | 140 °C | [2] |
| 138 °C | [5] | |
| Boiling Point | 475.6 ± 45.0 °C (Predicted) | [5] |
| Density | 1.330 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 4.52 ± 0.17 (Predicted) | [5] |
| Solubility | Data not available |
Core Physicochemical Properties: In-depth Analysis and Experimental Protocols
Melting Point
The melting point is a critical parameter indicating the purity and thermal stability of a crystalline solid. The reported melting point for this compound is approximately 138-140 °C[2][5]. This relatively high melting point for a molecule of its size suggests strong intermolecular interactions in the solid state, likely dominated by hydrogen bonding from the carboxylic acid moiety and dipole-dipole interactions from the ketone and ether groups.
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Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.
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Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
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Heating: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
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Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. A narrow range is indicative of high purity.
Boiling Point
The predicted boiling point of 475.6 ± 45.0 °C is indicative of a compound with low volatility, a consequence of its molecular weight and strong intermolecular forces.[5] Experimental determination of the boiling point at atmospheric pressure may lead to decomposition. Therefore, vacuum distillation is the preferred method for purification and boiling point determination.
Acidity (pKa)
The predicted pKa of 4.52 ± 0.17 places this compound in the category of a moderately strong organic acid, typical for a carboxylic acid.[5] The acidity is primarily due to the dissociation of the carboxylic acid proton. The electron-donating nature of the dihydrobenzodioxin ring system is expected to have a minor influence on the acidity compared to an unsubstituted benzoic acid.
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Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol to ensure solubility) to a known concentration (e.g., 0.01 M).
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Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
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Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.
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Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
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Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
Figure 2: Workflow for pKa determination by potentiometric titration.
Solubility
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Equilibration: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.
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Agitation: The vial is agitated in a constant temperature shaker bath until equilibrium is reached (typically 24-72 hours).
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Separation: The suspension is filtered to remove the undissolved solid.
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Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and quality control of the compound. Although experimental spectra are not publicly available, the expected key features are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzodioxan ring, the methylene protons of the dioxan ring, and the methylene protons of the butanoic acid chain. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.
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¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbons of the ketone and carboxylic acid will resonate at characteristic downfield chemical shifts. The aromatic and aliphatic carbons will appear in their respective typical regions.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the functional groups present:
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O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ for the carboxylic acid.
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C=O stretch: A strong, sharp band around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl and another strong band around 1670-1690 cm⁻¹ for the ketone carbonyl.
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C-O stretch: Bands in the region of 1000-1300 cm⁻¹ corresponding to the ether linkages of the dioxan ring and the C-O of the carboxylic acid.
Safety and Handling
Based on available safety data, 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid is classified as an irritant.[2] It may cause skin and eye irritation, and respiratory irritation upon inhalation.[2] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This technical guide has synthesized the available physicochemical data for 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid. While key experimental values for boiling point, solubility, and spectral data are yet to be publicly reported, the provided information on its identity, melting point, and predicted properties, along with standardized experimental protocols, offers a robust framework for researchers and developers. The unique combination of a benzodioxan core and a keto-acid side chain makes this a molecule of considerable scientific interest, and a thorough understanding of its physicochemical properties is paramount for unlocking its full potential in various applications.
References
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PubChem. (n.d.). 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid. Retrieved from [Link]
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P&S Chemicals. (n.d.). Product information, 4-(2,3-Dihydro-1,4,benzodioxin-6-yl)-4-oxobutanoic acid. Retrieved from [Link]
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Fisher Scientific. (n.d.). 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid, 97%, Thermo Scientific™. Retrieved from [Link]
